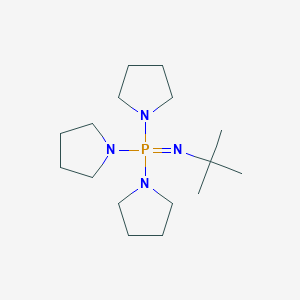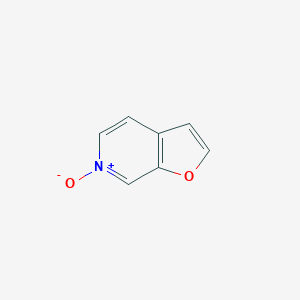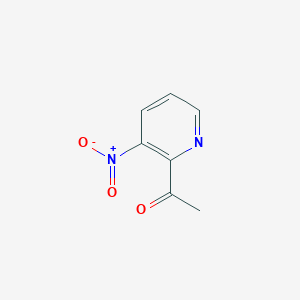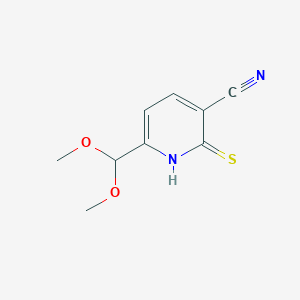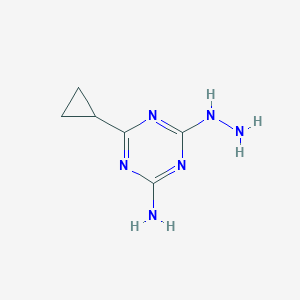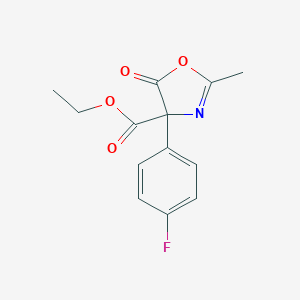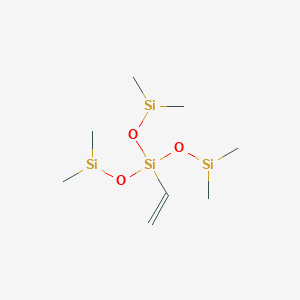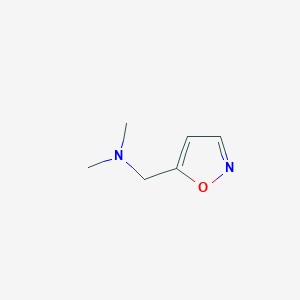![molecular formula C20H13N7O5 B063873 5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione CAS No. 189998-38-7](/img/structure/B63873.png)
5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione, commonly known as AZD, is a synthetic compound that has gained attention in scientific research due to its potential use in drug development.
Mecanismo De Acción
The mechanism of action of AZD involves the inhibition of specific enzymes and proteins that are involved in disease processes. For example, AZD has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. This inhibition can lead to the suppression of tumor growth in cancer cells.
Biochemical and Physiological Effects
AZD has been shown to have a variety of biochemical and physiological effects, depending on the specific disease process being targeted. For example, in cancer cells, AZD can induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In inflammation, AZD can inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AZD in lab experiments is its specificity for certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation of using AZD is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of AZD. One direction is the development of more specific and potent inhibitors of the enzymes and proteins targeted by AZD. Another direction is the investigation of the potential use of AZD in combination with other drugs for the treatment of various diseases. Additionally, the use of AZD in animal models of disease could provide valuable information on its efficacy and safety.
Métodos De Síntesis
The synthesis of AZD involves a multistep process that starts with the condensation of 2,4,6-trimethylbenzaldehyde and malononitrile to form 2,4,6-trimethyl-1,3-cyclohexadiene-1-carbonitrile. This compound is then reacted with nitrobenzene and ammonium acetate to form 2,4,6-trimethyl-1,3-cyclohexadiene-1-carbonitrile-4-nitrophenylhydrazone. The hydrazone is then reacted with sodium azide to form 5-azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione.
Aplicaciones Científicas De Investigación
AZD has been studied for its potential use as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.
Propiedades
Número CAS |
189998-38-7 |
|---|---|
Fórmula molecular |
C20H13N7O5 |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
5-azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C20H13N7O5/c1-24-17-14(15(22-23-21)16(19(24)29)27(31)32)18(28)26(13-10-6-3-7-11-13)20(30)25(17)12-8-4-2-5-9-12/h2-11H,1H3 |
Clave InChI |
VWBFUDXUEQVVNV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N=[N+]=[N-])C(=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N=[N+]=[N-])C(=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione, 5-azido-8-methyl-6-nitro-1,3-diphenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







